![molecular formula C13H12Cl2F3N5O B2750757 2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide CAS No. 318284-28-5](/img/structure/B2750757.png)
2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C13H12Cl2F3N5O and its molecular weight is 382.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds with the pyrazole moiety have been reported to exhibit significant antimicrobial properties . They are particularly effective against a range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. The presence of substituents like trifluoromethyl groups can enhance these properties, potentially leading to the synthesis of more potent antimicrobial drugs .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are known to possess anti-inflammatory and analgesic activities. They can be designed to target specific inflammatory pathways, offering potential therapeutic benefits for conditions such as arthritis and other chronic inflammatory diseases. Research into these compounds may lead to the discovery of novel non-steroidal anti-inflammatory drugs (NSAIDs) .
Antitumor and Anticancer Applications
The structural framework of pyrazole-based compounds allows for interaction with various biological targets associated with cancer. These compounds can be synthesized to inhibit key enzymes or signaling pathways involved in tumor growth and proliferation. As such, they are valuable in cancer research for the development of new chemotherapeutic agents .
Antiviral Agents
Some pyrazole derivatives have shown promising results as antiviral agents. They can be tailored to interfere with viral replication or to inhibit enzymes crucial for the viral life cycle. This makes them potential candidates for the treatment of viral infections, including those caused by emerging and re-emerging viruses .
Antidiabetic Activity
Research has indicated that pyrazole compounds may have applications in the treatment of diabetes. They can act on various targets within the body to regulate blood sugar levels, offering a new avenue for antidiabetic drug development. This is particularly important given the rising prevalence of diabetes globally .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds have been evaluated for their effectiveness against parasitic diseases such as leishmaniasis and malaria. These diseases pose significant health challenges in many parts of the world. The development of new antileishmanial and antimalarial drugs from pyrazole derivatives could contribute to better treatment options and disease management .
Central Nervous System (CNS) Disorders
The versatility of pyrazole compounds extends to the potential treatment of CNS disorders. They can be designed to cross the blood-brain barrier and interact with CNS receptors or enzymes, offering possibilities for the treatment of neurodegenerative diseases, epilepsy, and other neurological conditions .
Eigenschaften
IUPAC Name |
1-[(4,5-dichloro-2-methylpyrazol-3-yl)-methylamino]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2F3N5O/c1-22-11(9(14)10(15)20-22)23(2)21-12(24)19-8-5-3-4-7(6-8)13(16,17)18/h3-6H,1-2H3,(H2,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDFJYGUWSNGOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)Cl)N(C)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


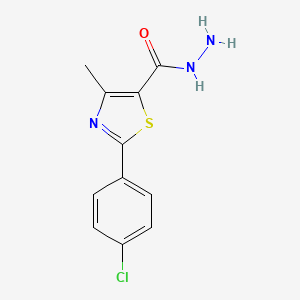


![1H-Thieno[2,3-d]imidazol-2(3H)-one](/img/structure/B2750682.png)
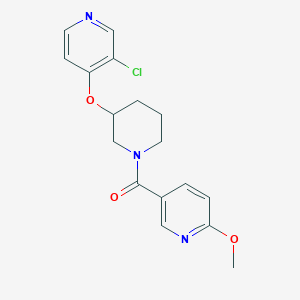
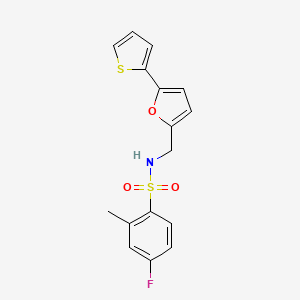

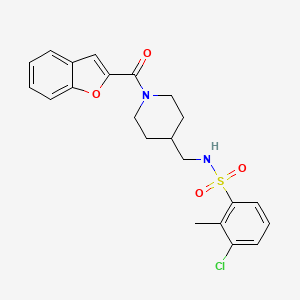
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2750691.png)
![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2750692.png)
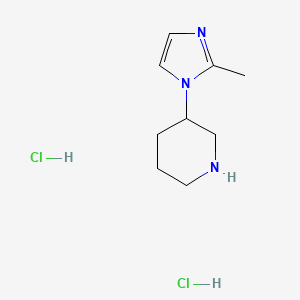
![4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2750695.png)
